3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Description
Scientific Research Applications
Antitumor Activity
Compounds with triazole and sulfanyl groups have been investigated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have shown in vitro antitumor activity against various cell lines, suggesting that compounds with similar structures could be researched for potential anticancer properties (Hu et al., 2008).
Antibacterial Activity
Derivatives of triazole and pyridinone have been explored for their antibacterial activities. The synthesis and evaluation of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits for their antibacterial properties against various bacterial strains provide an example of the potential use of these chemical frameworks in the development of new antibacterial agents (Hu et al., 2006).
Drug Delivery Systems
The structural features of triazole derivatives have been utilized in drug delivery systems. For example, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages has been studied, demonstrating the potential of such compounds in the delivery of biologically relevant structures, including those with anticancer activity (Mattsson et al., 2010).
Antimicrobial and Surface Activity
Further, 1,2,4-triazole derivatives have shown both antimicrobial activity and surface activity, indicating their potential use in the formulation of surface-active agents with antibacterial properties (El-Sayed, 2006).
Molecular Docking and Biological Evaluation
Additionally, compounds containing oxadiazole linked to benzoxazole moieties have been synthesized and assessed for their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have further elucidated their mechanism of action, suggesting that similar compounds could be valuable in the design of new therapeutic agents (Fathima et al., 2021).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl4N4OS/c1-2-9-32-22(29-30-24(32)34-14-16-6-8-18(26)12-21(16)28)19-4-3-10-31(23(19)33)13-15-5-7-17(25)11-20(15)27/h2-8,10-12H,1,9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBMGUBLQHDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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